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Abstract
NVP-DPP728 dihydrochloride, chemically known as 1-[[[2-[(5-cyanopyridin-2-

yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-pyrrolidine dihydrochloride, is a potent, selective, and

orally bioavailable dipeptidyl peptidase-IV (DPP-IV) inhibitor. Developed by Novartis, it

emerged from a class of N-substituted-glycyl-2-cyanopyrrolidines as a promising therapeutic

agent for type 2 diabetes. This technical guide provides a comprehensive overview of the

discovery, history, and preclinical development of NVP-DPP728. It details the methodologies of

key in vitro and in vivo experiments, presents quantitative data in structured tables, and

visualizes critical pathways and workflows using Graphviz diagrams. The document serves as

a thorough resource for researchers and professionals in the field of diabetes drug discovery

and development.

Introduction: The Dawn of DPP-IV Inhibition
The discovery of dipeptidyl peptidase-IV (DPP-IV) inhibitors marked a significant advancement

in the management of type 2 diabetes mellitus. DPP-IV is a serine protease that rapidly

inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent

insulinotropic polypeptide (GIP), which are crucial for glucose homeostasis. By inhibiting DPP-

IV, the active levels of these incretins are prolonged, leading to enhanced glucose-dependent

insulin secretion, suppressed glucagon release, and improved glycemic control.
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In the late 1990s, researchers at Novartis embarked on the development of small molecule

DPP-IV inhibitors. This effort led to the discovery of the N-substituted-glycyl-2-cyanopyrrolidine

class of compounds. Among these, NVP-DPP728 was identified as a lead candidate due to its

high potency and selectivity.[1]

Discovery and Synthesis
NVP-DPP728 was discovered through systematic structure-activity relationship (SAR) studies

of N-substituted-glycyl-2-cyanopyrrolidines.[2] The key structural features contributing to its

potent inhibitory activity are the (S)-2-cyanopyrrolidine moiety, which interacts with the active

site of DPP-IV, and the N-substituted glycyl side chain, which enhances binding affinity and

selectivity.

Chemical Synthesis
The synthesis of NVP-DPP728 can be achieved through both solid-phase and solution-phase

methodologies. A general solution-phase synthesis approach is outlined below.

Experimental Protocol: Solution-Phase Synthesis of NVP-DPP728

A multi-step synthesis is employed, typically starting from L-proline.

Formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile:

L-proline is first N-acylated with chloroacetyl chloride.

The carboxylic acid group is then converted to a primary amide.

Dehydration of the amide using a suitable agent, such as trifluoroacetic anhydride, yields

the 2-carbonitrile derivative.

Synthesis of 6-((2-aminoethyl)amino)nicotinonitrile:

This intermediate is prepared by the reaction of 2-chloro-5-cyanopyridine with

ethylenediamine.

Coupling Reaction:
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(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is then coupled with 6-((2-

aminoethyl)amino)nicotinonitrile in the presence of a non-nucleophilic base, such as

diisopropylethylamine (DIEA), in an appropriate solvent like tetrahydrofuran (THF) or

dimethylformamide (DMF).

Formation of Dihydrochloride Salt:

The resulting free base of NVP-DPP728 is dissolved in a suitable solvent, and a solution

of hydrochloric acid in ethanol or ether is added to precipitate the dihydrochloride salt.

The salt is then collected by filtration, washed, and dried under vacuum.

Mechanism of Action and In Vitro Characterization
NVP-DPP728 is a slow-binding, reversible, and competitive inhibitor of DPP-IV.[3] Its

mechanism involves the formation of a stable, but reversible, covalent complex with the

catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. The nitrile group of

the 2-cyanopyrrolidine moiety is crucial for this interaction.

In Vitro DPP-IV Inhibition Assay
The inhibitory potency of NVP-DPP728 against DPP-IV is determined using a fluorometric

enzyme assay.

Experimental Protocol: DPP-IV Inhibition Assay

Reagents and Materials:

Recombinant human DPP-IV enzyme.

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

Assay Buffer: Tris-HCl buffer (pH 7.5) containing a detergent like Triton X-100.

NVP-DPP728 dihydrochloride stock solution in DMSO.

96-well black microplate.

Fluorescence microplate reader.
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Assay Procedure:

A dilution series of NVP-DPP728 is prepared in the assay buffer.

In a 96-well plate, the DPP-IV enzyme is pre-incubated with varying concentrations of

NVP-DPP728 or vehicle (DMSO) for a specified time at 37°C to allow for inhibitor binding.

The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured

kinetically over time at 37°C. The rate of increase in fluorescence is proportional to the

enzyme activity.

Data Analysis:

The initial reaction velocities are calculated from the linear portion of the fluorescence

versus time curves.

The percent inhibition is calculated for each inhibitor concentration relative to the vehicle

control.

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme

activity) is determined by fitting the concentration-response data to a four-parameter

logistic equation.

The inhibition constant (Ki) is determined by performing the assay at various substrate and

inhibitor concentrations and analyzing the data using the Michaelis-Menten equation and

appropriate models for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

In Vitro Potency and Selectivity
The in vitro inhibitory activity of NVP-DPP728 against DPP-IV is summarized in the table below.

The compound exhibits high selectivity over other related proteases.
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Parameter Value Reference

IC50 (DPP-IV) 14 nM [4]

Ki (DPP-IV) 11 nM [3][4]

Selectivity

>15,000-fold over DPP-II and

other proline-cleaving

proteases

[4]

Table 1: In Vitro Inhibitory Activity of NVP-DPP728

In Vivo Efficacy Studies
The in vivo efficacy of NVP-DPP728 in improving glucose tolerance was primarily evaluated in

rodent models of insulin resistance and type 2 diabetes, such as the obese Zucker (fa/fa) rat.

Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess the ability of an organism to handle a glucose

load.

Experimental Protocol: Oral Glucose Tolerance Test in Zucker Rats

Animals: Male obese Zucker (fa/fa) rats and their lean littermates are used. Animals are

fasted overnight (e.g., 16 hours) with free access to water.

Drug Administration: NVP-DPP728 dihydrochloride is dissolved in a suitable vehicle (e.g.,

water) and administered orally (p.o.) via gavage at a specific dose (e.g., 10 mg/kg). A control

group receives the vehicle only.

Glucose Challenge: After a set period following drug administration (e.g., 30-60 minutes) to

allow for absorption, a glucose solution (e.g., 2 g/kg body weight) is administered orally.

Blood Sampling: Blood samples are collected from the tail vein at various time points before

and after the glucose challenge (e.g., -30, 0, 15, 30, 60, 90, and 120 minutes). Blood glucose

levels are measured immediately using a glucometer.
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Plasma Analysis: Plasma is separated from the blood samples for the subsequent

measurement of insulin and GLP-1 levels.

Measurement of Plasma Insulin and GLP-1
Experimental Protocol: Insulin and GLP-1 Measurement

Insulin: Plasma insulin concentrations are typically measured using a commercially available

enzyme-linked immunosorbent assay (ELISA) kit specific for rat insulin. The assay is

performed according to the manufacturer's instructions, which generally involve the binding

of insulin to a specific antibody-coated plate, followed by the addition of an enzyme-linked

secondary antibody and a chromogenic substrate. The resulting color intensity is proportional

to the insulin concentration.

GLP-1: Plasma active GLP-1 (7-36 amide) concentrations are measured using a specific

radioimmunoassay (RIA) or a sensitive sandwich ELISA. Due to the rapid degradation of

active GLP-1, it is crucial to collect blood samples in tubes containing a DPP-IV inhibitor

(e.g., aprotinin and a specific DPP-IV inhibitor) and aprotinin to prevent ex vivo degradation.

In Vivo Efficacy Data
Oral administration of NVP-DPP728 in obese Zucker rats demonstrated a significant

improvement in glucose tolerance.[5] This was associated with a potentiation of the early

insulin response and an increase in plasma active GLP-1 concentrations.[5]

Parameter Vehicle Control NVP-DPP728 Reference

Glucose AUC (0-120

min) in obese Zucker

rats

Significantly elevated
Markedly reduced

towards normal levels
[5]

Peak Insulin

Response in obese

Zucker rats

Blunted Significantly amplified [5]

Plasma Active GLP-1

levels
Low Increased [5]
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Table 2: Summary of In Vivo Efficacy of NVP-DPP728 in Obese Zucker Rats

Preclinical Pharmacokinetics
The pharmacokinetic profile of NVP-DPP728 was evaluated in preclinical species, including

rats and cynomolgus monkeys, to assess its absorption, distribution, metabolism, and excretion

(ADME) properties.

Parameter
Cynomolgus Monkey
(Oral, 1 mg/kg)

Reference

Tmax (h) 1.0 [6]

Cmax (ng/mL) 150 [6]

AUC (ng*h/mL) 330 [6]

Half-life (t1/2, h) 1.5 [6]

Bioavailability (%) 50 [6]

Table 3: Pharmacokinetic Parameters of NVP-DPP728 in Cynomolgus Monkeys

NVP-DPP728 exhibited good oral bioavailability and a relatively short half-life in monkeys,

suggesting it was a short-acting inhibitor.[6]
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Caption: Signaling pathway of DPP-IV inhibition by NVP-DPP728.

Experimental Workflow for Oral Glucose Tolerance Test
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Caption: Experimental workflow for an Oral Glucose Tolerance Test.
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Conclusion
NVP-DPP728 dihydrochloride was a pioneering molecule in the development of DPP-IV

inhibitors for the treatment of type 2 diabetes. Its discovery and preclinical evaluation

established the therapeutic potential of this drug class. Although NVP-DPP728 itself did not

proceed to market, the knowledge gained from its development paved the way for subsequent

successful DPP-IV inhibitors, such as vildagliptin, which was also developed by Novartis. This

technical guide has provided a detailed overview of the foundational science behind NVP-

DPP728, offering valuable insights for researchers in the ongoing quest for novel and improved

diabetes therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36
amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Metabolism and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and
monkeys with selective carbamoyl glucuronidation of the primary amine in dogs - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)-
pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. mmv.org [mmv.org]

5. Dipeptidyl peptidase IV inhibitor NVP-DPP728 ameliorates early insulin response and
glucose tolerance in aged rats but not in aged Fischer 344 rats lacking its enzyme activity -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [NVP-DPP728 Dihydrochloride: A Technical Guide to its
Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1663710?utm_src=pdf-body
https://www.benchchem.com/product/b1663710?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/10550416/
https://pubmed.ncbi.nlm.nih.gov/10550416/
https://pubmed.ncbi.nlm.nih.gov/10550416/
https://pubmed.ncbi.nlm.nih.gov/12975337/
https://pubmed.ncbi.nlm.nih.gov/12975337/
https://pubmed.ncbi.nlm.nih.gov/12975337/
https://pubmed.ncbi.nlm.nih.gov/10512614/
https://pubmed.ncbi.nlm.nih.gov/10512614/
https://pubmed.ncbi.nlm.nih.gov/10512614/
https://www.mmv.org/sites/default/files/uploads/Introduction%20to%20DMPK%202022%20MMV%20-Part%202%20final.pdf
https://pubmed.ncbi.nlm.nih.gov/12046989/
https://pubmed.ncbi.nlm.nih.gov/12046989/
https://pubmed.ncbi.nlm.nih.gov/12046989/
https://pubs.acs.org/doi/10.1021/jm030091l
https://www.benchchem.com/product/b1663710#nvp-dpp728-dihydrochloride-discovery-and-history
https://www.benchchem.com/product/b1663710#nvp-dpp728-dihydrochloride-discovery-and-history
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1663710#nvp-dpp728-dihydrochloride-discovery-
and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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